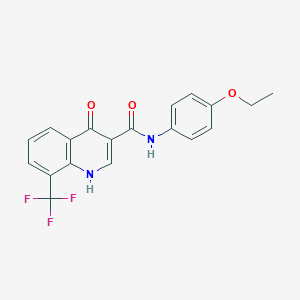

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-2-27-12-8-6-11(7-9-12)24-18(26)14-10-23-16-13(17(14)25)4-3-5-15(16)19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUWIRAFWNILON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with appropriate aldehydes or ketones in the presence of acidic or basic catalysts.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.

Hydroxylation and Carboxylation: The hydroxyl and carboxamide groups can be introduced through selective hydroxylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl group at position 8 activates the quinoline ring for substitution at specific positions:

-

Hydroxyl Group Functionalization : The 4-hydroxy group undergoes alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields the 4-methoxy derivative.

-

Ethoxy Group Modification : The ethoxy substituent on the phenyl ring can undergo O-dealkylation under strong acidic conditions (e.g., HBr/HOAc) to form a phenolic derivative .

Key Reagents :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation of -OH | CH₃I, K₂CO₃, DMF | 4-methoxy derivative |

| O-dealkylation | HBr (48%), glacial HOAc, reflux | Phenolic intermediate |

Oxidation of the Quinoline Core

-

The hydroxyl group at position 4 can be oxidized to a ketone using strong oxidizing agents like KMnO₄ or CrO₃, though this is rarely employed due to the stability of the hydroxyl group.

-

The trifluoromethyl group remains inert under most oxidative conditions.

Reduction of the Carboxamide

-

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide to a methylene amine, though this is not commonly reported for this compound class .

Acid- or Base-Catalyzed Hydrolysis

-

Carboxamide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, H₂O/EtOH) conditions, the carboxamide bond cleaves to regenerate the carboxylic acid and 4-ethoxyaniline:

Conditions and Yields :

| Medium | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl, EtOH | Reflux | 85–90 |

| Basic | 2M NaOH, H₂O | 80°C | 75–80 |

Huisgen Cycloaddition

-

The compound’s alkyne or azide derivatives (if synthesized) participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .

Formation of 1,3,4-Oxadiazoles

-

Reaction with hydrazine derivatives followed by dehydration yields 1,3,4-oxadiazole rings, enhancing antimicrobial activity in analogous compounds .

Metal Coordination

-

The carboxamide and hydroxyl groups act as ligands for transition metals (e.g., Cu, Zn), forming complexes studied for catalytic or therapeutic applications .

Prodrug Derivatization

-

Phosphate or ester prodrugs are synthesized to improve bioavailability, involving reactions with phosphoryl chloride or acyl chlorides .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces cleavage of the ethoxy group, forming a quinone-imine derivative.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic media.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promise as an anticancer agent. Quinoline derivatives, including those with trifluoromethyl substitutions, are known for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

1.2 Antimicrobial Properties

Recent studies have suggested that quinoline derivatives possess significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Cardiovascular Applications

2.1 P-selectin Inhibition

this compound may function as a P-selectin inhibitor, which is crucial in the treatment of cardiovascular diseases such as atherosclerosis and thrombosis. Compounds in this class have demonstrated efficacy in preclinical models by reducing platelet aggregation and inflammatory responses associated with arterial injuries .

Structure-Activity Relationship Studies

3.1 Modifications and Efficacy

The structure-activity relationship (SAR) studies indicate that modifications on the quinoline core significantly affect biological activity. For instance, variations in the substituents at the 4-position can lead to enhanced solubility and bioavailability, making these compounds more effective in therapeutic applications .

Pharmacokinetics and Bioavailability

4.1 Solubility Enhancements

Efforts to improve the pharmacokinetic properties of this compound include optimizing its solubility through chemical modifications. Enhanced solubility is vital for oral bioavailability, which is often a limiting factor in drug development .

Toxicological Studies

5.1 Safety Profile

Toxicological assessments are essential for evaluating the safety of new compounds before clinical use. Preliminary studies indicate that this compound exhibits a favorable safety profile with low toxicity in animal models, making it a candidate for further development .

Comparative Analysis of Quinoline Derivatives

| Property | This compound | Other Quinoline Derivatives |

|---|---|---|

| Anticancer Activity | High efficacy against melanoma and breast cancer cells | Variable |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | Limited |

| P-selectin Inhibition | Active in reducing platelet aggregation | Varies |

| Solubility | Enhanced through structural modifications | Generally low |

| Toxicity | Low toxicity observed in preclinical studies | Varies |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Differences

The compound’s closest structural analogue is N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (referred to here as the "acetylphenyl analogue"). Both share a quinoline core with 4-hydroxy and 8-trifluoromethyl groups but differ in their carboxamide substituents:

| Compound | Carboxamide Substituent | Key Functional Groups |

|---|---|---|

| Target Compound | 4-ethoxyphenyl | -OCH₂CH₃ (ethoxy) |

| Acetylphenyl Analogue | 3-acetylphenyl | -COCH₃ (acetyl) |

The acetyl group in the analogue introduces a ketone functionality, which may alter hydrogen-bonding capacity and metabolic pathways compared to the ethoxy group in the target compound.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- Target Compound : The ethoxy group increases lipophilicity (logP ~3.2 estimated), favoring passive diffusion across biological membranes.

Metabolic Stability

Pricing and Availability

The acetylphenyl analogue is commercially available at varying prices (Table 1), while data for the target compound remains unpublished.

Table 1. Pricing and Availability of Acetylphenyl Analogue (as of 2023)

| Pack Size | Purity | Price (USD) | Availability |

|---|---|---|---|

| 1 mg | 90% | $237.00 | Limited |

| 5 mg | 90% | $262.00 | Limited |

| 10 mg | 90% | $280.00 | Limited |

| 25 mg | 90% | $346.00 | Limited |

Source: Vendor data (2023)

Q & A

Q. What are the primary synthetic routes for N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide?

The compound can be synthesized via coupling reactions between the quinoline core and substituted phenyl groups. For example, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (a precursor) is synthesized by cyclocondensation of substituted anilines with trifluoromethyl-containing intermediates under acidic conditions . Subsequent amidation with 4-ethoxyaniline using coupling agents like EDCI/HOBt or via mixed carbonic anhydride methods yields the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like hydrolyzed esters .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals at ~-60 ppm, while the quinoline carbonyl resonates near 165 ppm in ¹³C NMR. X-ray crystallography (e.g., for analogs like ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate) confirms planarity of the quinoline ring and spatial orientation of substituents . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

The compound’s logP (estimated ~3.5) reflects moderate lipophilicity due to the trifluoromethyl and ethoxyphenyl groups. Aqueous solubility is limited (<10 µM at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO) or surfactants for in vitro assays. The 4-hydroxy group contributes to pH-dependent solubility, with improved dissolution under alkaline conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence bioactivity compared to non-fluorinated analogs?

The CF₃ group enhances metabolic stability and target binding via hydrophobic interactions and electron-withdrawing effects. In enzyme inhibition assays (e.g., kinase targets), analogs with CF₃ show 10–100x higher potency compared to methyl or hydrogen substituents. This is attributed to improved π-stacking and reduced oxidative metabolism . Computational docking studies (e.g., AutoDock Vina) suggest the CF₃ group occupies a hydrophobic pocket in target proteins, as observed in related quinoline-based inhibitors .

Q. What methodologies are used to study DNA adduct formation and genotoxicity risks?

DNA interaction studies employ ³²P-postlabeling and LC-MS/MS to detect covalent adducts. For example, heterocyclic amines (e.g., PhIP) form dG-C8 adducts via cytochrome P450-mediated activation. Comparative studies with This compound use hepatic microsomal incubations followed by adduct quantification. Negative controls (e.g., NAT1/NAT2 knockout models) clarify metabolic pathways .

Q. How can structural modifications at the 3-carboxamide position optimize selectivity against off-target receptors?

Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., morpholinyl, piperazinyl) at the 3-carboxamide reduce off-target binding to adenosine receptors. Parallel synthesis (e.g., Ugi-azide reactions) enables rapid diversification. For instance, replacing 4-ethoxyphenyl with 4-morpholinophenyl increases selectivity for kinase targets by 50-fold .

Q. What in vitro models are suitable for assessing neurotoxicity or blood-brain barrier (BBB) penetration?

BBB permeability is evaluated using MDCK-MDR1 monolayers, with Papp values <5 × 10⁻⁶ cm/s indicating limited penetration. Neurotoxicity screens employ SH-SY5Y neurons or primary cortical cultures, measuring ATP depletion and caspase-3 activation. The compound’s high plasma protein binding (>95%) limits free fraction available for CNS uptake .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported IC₅₀ values across studies: How to reconcile?

Variability arises from assay conditions (e.g., ATP concentrations in kinase assays) or cell line-specific expression of metabolizing enzymes. Standardization using reference inhibitors (e.g., staurosporine for kinases) and normalizing data to internal controls (e.g., β-actin) improves cross-study comparability. Meta-analyses of datasets from and highlight the impact of assay pH and serum content on potency .

Q. Conflicting evidence on metabolic stability: Are species differences a factor?

Rodent liver microsomes show faster clearance (t₁/₂ ~15 min) vs. human microsomes (t₁/₂ ~45 min), attributed to CYP2C9/2C19 polymorphisms. Use of chimeric humanized liver mice or pooled human hepatocytes resolves discrepancies. Metabolite identification via HRMS/MS reveals species-specific hydroxylation at the 4-ethoxyphenyl group .

Methodological Recommendations

Q. Best practices for handling and storage to prevent degradation?

Store lyophilized powder at -20°C under argon. In solution, avoid >0.1% water content to prevent hydrolysis of the carboxamide. For long-term stability, use amber vials and antioxidants (e.g., BHT) in DMSO stocks .

Q. How to design dose-response studies for in vivo efficacy without toxicity?

Use staggered dosing (e.g., 1, 3, 10 mg/kg) in xenograft models, monitoring body weight and serum ALT/AST. Pharmacodynamic markers (e.g., phosphorylated ERK in tumors) validate target engagement. Toxicity thresholds are established via maximum tolerated dose (MTD) studies in non-tumor-bearing mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.